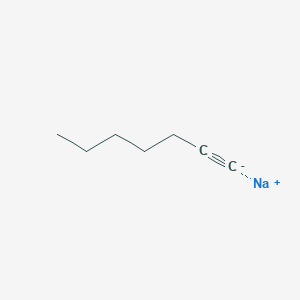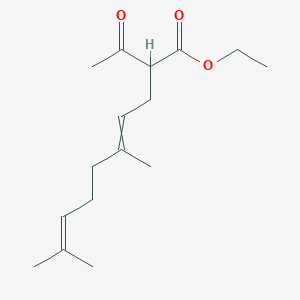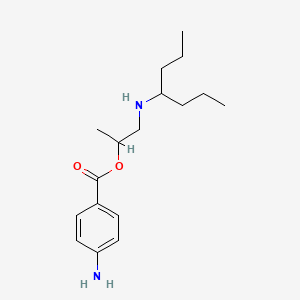
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate is an organic compound with a complex structure It consists of a heptan-4-ylamino group attached to a propan-2-yl group, which is further connected to a 4-aminobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate typically involves a multi-step process. One common method is the reaction of heptan-4-ylamine with propan-2-yl bromide to form 1-(heptan-4-ylamino)propan-2-ylamine. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted amino or ester derivatives.
Applications De Recherche Scientifique
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Heptan-4-ylamino)butyl 4-aminobenzoate: Similar structure with a butyl group instead of a propan-2-yl group.
1-(heptan-4-ylamino)-2-methylpropan-2-yl dimethylamine: Contains a dimethylamine group instead of the 4-aminobenzoate moiety.
Uniqueness
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
73713-50-5 |
|---|---|
Formule moléculaire |
C17H28N2O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(heptan-4-ylamino)propan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C17H28N2O2/c1-4-6-16(7-5-2)19-12-13(3)21-17(20)14-8-10-15(18)11-9-14/h8-11,13,16,19H,4-7,12,18H2,1-3H3 |
Clé InChI |
MCSFKWJOXYUHRW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)NCC(C)OC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


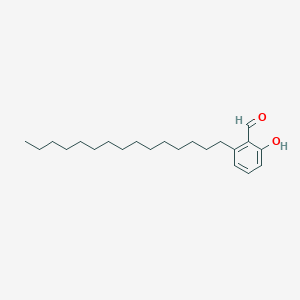
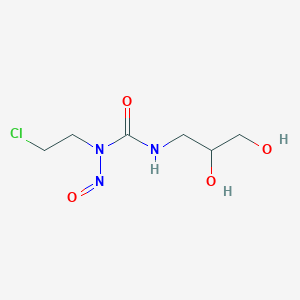
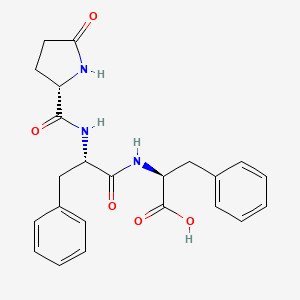
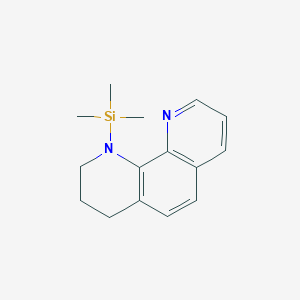
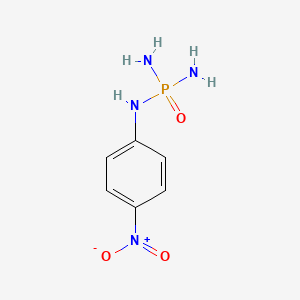
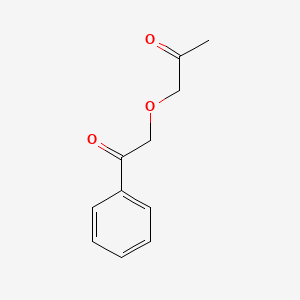
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
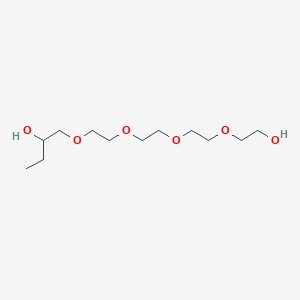
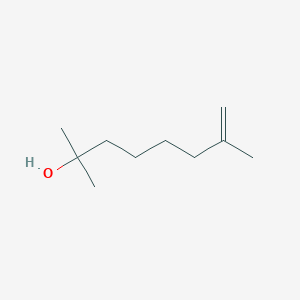
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
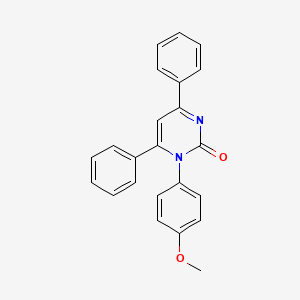
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
